1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea
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Overview
Description
1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea typically involves multiple steps. One common synthetic route includes the reaction of 1,1-dimethylurea with a suitable spirocyclic intermediate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea can be compared with other spirocyclic compounds such as:
- 1,3-Dihydrospiro[indene-1,4’-piperidin]-2,5-dione
- 1,3-Dihydrospiro[indene-1,4’-piperidin]-2,5-dione derivatives These compounds share similar structural features but differ in their chemical properties and biological activities, highlighting the uniqueness of 1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea.
Properties
IUPAC Name |
1,1-dimethyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-4-5-14-13(10-12)15(19-16(21)20(2)3)11-17(14)6-8-18-9-7-17/h4-5,10,15,18H,6-9,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEJWGLDLGIETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)CC2NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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